molecular formula C₁₆H₁₆ClN₅O₄ B1147036 2-Phenylamino-6-chloropurine-9-β-D-riboside CAS No. 117325-41-4

2-Phenylamino-6-chloropurine-9-β-D-riboside

Cat. No.: B1147036
CAS No.: 117325-41-4
M. Wt: 377.78
InChI Key:
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Description

2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog with a molecular formula of C16H16ClN5O4 and a molecular weight of 377.79 g/mol . This compound is characterized by the presence of a phenylamino group at the 2-position, a chlorine atom at the 6-position, and a β-D-riboside moiety at the 9-position of the purine ring.

Preparation Methods

The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Phenylamino-6-chloropurine-9-β-D-riboside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.

Comparison with Similar Compounds

2-Phenylamino-6-chloropurine-9-β-D-riboside can be compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

117325-41-4

Molecular Formula

C₁₆H₁₆ClN₅O₄

Molecular Weight

377.78

Synonyms

6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; 

Origin of Product

United States

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